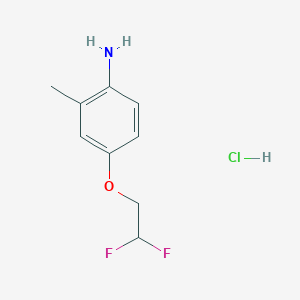

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride

Description

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride is a substituted aniline derivative characterized by a methyl group at the ortho position and a 2,2-difluoroethoxy group at the para position of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6-4-7(2-3-8(6)12)13-5-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREAQECTBMOQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-01-3 | |

| Record name | Benzenamine, 4-(2,2-difluoroethoxy)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride typically involves the reaction of 4-chloro-2-methylaniline with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| 4-(2,2-Difluoroethoxy)-2-methylaniline HCl | 2-methyl, 4-(2,2-difluoroethoxy) | C₉H₁₁ClF₂NO | 227.64* | - | Likely high polarity due to -OCH₂CF₂; pharmaceutical intermediate |

| 4-Ethoxy-2-fluoroaniline HCl | 2-fluoro, 4-ethoxy | C₈H₁₁ClFNO | 203.63 | 380430-46-6 | Lower lipophilicity vs. difluoroethoxy; used in organic synthesis |

| 2-Methylaniline HCl (o-Toluidine HCl) | 2-methyl | C₇H₁₀ClN | 143.61 | 636-21-5 | Basic aniline derivative; industrial dye precursor |

| 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine HCl | 4-(2,2-difluoroethoxy), propan-1-amine | C₁₁H₁₅ClF₂NO | 266.69 | - | Increased steric bulk; potential CNS drug intermediate |

| 4-(Difluoromethoxy)phenylmethanamine HCl | 4-(difluoromethoxy), diphenylmethane | C₁₄H₁₄ClF₂NO | 285.72 | 2044872-13-9 | Higher molecular weight; possible neuroactive applications |

*Molecular weight calculated based on formula C₉H₁₁ClF₂NO.

Key Observations:

- Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in the target compound introduces strong electronegativity, enhancing solubility in polar solvents compared to ethoxy or methyl substituents .

- Lipophilicity: Fluorine atoms in the difluoroethoxy group lower lipophilicity relative to non-fluorinated analogs (e.g., 4-ethoxy-2-fluoroaniline HCl), impacting membrane permeability in biological systems .

Biological Activity

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by the difluoroethoxy group and an aniline moiety, suggests interesting biological activities that merit detailed investigation.

- Chemical Formula : C₉H₁₁F₂NO·ClH

- CAS Number : 1431965-01-3

- Molecular Weight : 211.64 g/mol

The biological activity of 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoroethoxy group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular components.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of aniline have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways. While specific data on 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride is limited, its structural analogs suggest potential efficacy against gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Compounds containing the aniline structure are often explored for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

Cytotoxicity and Cancer Research

The cytotoxic effects of aniline derivatives have been documented in various cancer cell lines. Preliminary studies suggest that 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride may induce apoptosis in cancer cells through mechanisms such as oxidative stress induction or disruption of cell cycle progression. However, more targeted studies are needed to elucidate its specific mechanisms and effectiveness.

Case Studies

Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial potential of related compounds, suggesting that structural modifications can enhance activity against resistant strains.

- Inflammation Inhibition : Research has shown that compounds similar to 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride can effectively modulate inflammatory pathways, indicating potential therapeutic applications in treating chronic inflammatory diseases.

- Cytotoxic Mechanisms : Investigations into the cytotoxic properties revealed that derivatives could activate apoptotic pathways in neoplastic cells, warranting further exploration for anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with nucleophilic substitution of 2-methylaniline derivatives using 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structural integrity using and NMR. Final hydrochlorination is achieved with HCl in ethanol. Optimize yield by varying reaction temperature (40–60°C) and stoichiometry of the difluoroethylating agent .

- Purity Assessment : Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Use recrystallization (ethanol/water) for final purification.

Q. What analytical techniques are most effective for confirming the purity and structural integrity of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride?

- Key Techniques :

- NMR Spectroscopy : NMR (δ 6.5–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for -OCHCFH), NMR (δ -120 to -125 ppm for CF), and NMR for backbone confirmation.

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%).

- Mass Spectrometry : ESI-MS ([M+H] ~234.2) for molecular weight verification .

Q. How should researchers assess the solubility and stability of this compound under various experimental conditions?

- Solubility : Test in DMSO, water (pH 2–7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm). The hydrochloride salt typically exhibits improved aqueous solubility compared to the free base.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and moisture to prevent hydrolysis of the difluoroethoxy group .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data across different in vitro models?

- Approach :

- Validate assay conditions (e.g., cell line specificity, incubation time) using orthogonal methods (e.g., fluorescence-based vs. luminescence assays).

- Compare dose-response curves (IC values) across models and assess potential off-target effects via kinase profiling or proteomic analysis.

- Use deuterated analogs to study metabolic stability’s role in activity variations .

Q. How can computational methods predict the reactivity and metabolic pathways of this compound?

- Tools :

- Density Functional Theory (DFT) : Calculate bond dissociation energies for the difluoroethoxy group to predict hydrolysis susceptibility.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., amine receptors) to identify binding motifs.

- Metabolism Prediction : Use software like MetaSite to forecast Phase I/II metabolic sites (e.g., N-methylation, glucuronidation) .

Q. What challenges arise in interpreting NMR data, and how can they be mitigated?

- Challenges : Signal splitting due to - coupling and solvent-induced shifts.

- Solutions :

- Apply -decoupling during acquisition.

- Reference spectra to external standards (e.g., CFCl).

- Use deuterated solvents (e.g., DMSO-d) to minimize interference .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Methodology :

- Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in responsive vs. resistant cells.

- Validate using siRNA knockdown of putative targets (e.g., amine oxidases).

- Cross-reference with databases (e.g., PubChem BioAssay) to contextualize results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.